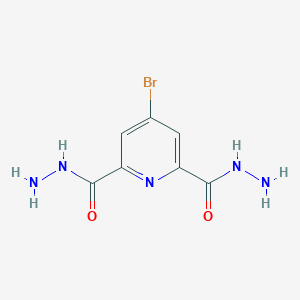

4-Bromopyridine-2,6-dicarbohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromopyridine-2,6-dicarbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN5O2/c8-3-1-4(6(14)12-9)11-5(2-3)7(15)13-10/h1-2H,9-10H2,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMPRZIRYSINFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)NN)C(=O)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473640 | |

| Record name | 2,6-Pyridinedicarboxylic acid, 4-bromo-, dihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329974-08-5 | |

| Record name | 2,6-Pyridinedicarboxylic acid, 4-bromo-, dihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromopyridine-2,6-dicarbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

4-Bromopyridine-2,6-dicarbohydrazide is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 4-position and two carbohydrazide groups at the 2- and 6-positions. The carbohydrazide functional group (-CONHNH2) is known to be a key pharmacophore in a variety of medicinally important compounds.[1] The presence of the pyridine ring, a common scaffold in drug discovery, and the bromine atom, which can be used for further functionalization through cross-coupling reactions, makes this molecule a potentially valuable intermediate for the synthesis of novel therapeutic agents.[2][3][4]

Physicochemical Properties of the Key Precursor

Quantitative data for the direct precursor, Dimethyl 4-bromopyridine-2,6-dicarboxylate, is summarized below. These properties are essential for planning the synthesis of the target compound.

| Property | Value | Source |

| IUPAC Name | dimethyl 4-bromopyridine-2,6-dicarboxylate | PubChem[5] |

| Molecular Formula | C9H8BrNO4 | PubChem[5] |

| Molecular Weight | 274.07 g/mol | PubChem[5] |

| CAS Number | 162102-79-6 | PubChem[5] |

| Canonical SMILES | COC(=O)C1=CC(=CC(=N1)C(=O)OC)Br | PubChem[5] |

| InChI Key | WYROXHCDUWIUMW-UHFFFAOYSA-N | PubChem[5] |

Synthesis and Experimental Protocols

The synthesis of this compound can be inferred from the general reaction of diesters with hydrazine hydrate.[6][7] The most logical starting material is Dimethyl 4-bromopyridine-2,6-dicarboxylate.

Proposed Synthesis of this compound

This protocol is a general procedure and may require optimization.

Reaction:

Dimethyl 4-bromopyridine-2,6-dicarboxylate + 2 N₂H₄·H₂O → this compound + 2 CH₃OH + 2 H₂O

Materials:

-

Dimethyl 4-bromopyridine-2,6-dicarboxylate

-

Hydrazine hydrate (80% or higher)

-

Ethanol (or another suitable alcohol as solvent)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Büchner funnel and filter paper

-

Crystallization dish

Procedure:

-

Dissolution: In a round-bottom flask, dissolve a known quantity of Dimethyl 4-bromopyridine-2,6-dicarboxylate in a suitable volume of ethanol.

-

Addition of Hydrazine Hydrate: While stirring, add an excess of hydrazine hydrate (typically 2.5 to 3 equivalents per ester group) to the solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for a period of 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation and Isolation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to facilitate the precipitation of the product.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified this compound in a vacuum oven at a low temperature.

Characterization:

The structure of the synthesized compound should be confirmed using standard analytical techniques such as:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the presence of the carbohydrazide protons and the overall molecular structure.

-

FT-IR Spectroscopy: To identify the characteristic vibrational frequencies of the N-H, C=O, and C-N bonds of the carbohydrazide group.

-

Mass Spectrometry: To determine the molecular weight of the product.

-

Elemental Analysis: To confirm the elemental composition of the synthesized compound.

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological Significance and Applications in Drug Development

While no direct biological data for this compound has been found, the structural motifs present in the molecule suggest several potential areas of application in drug discovery.

Antimicrobial and Antiviral Activity

Pyridine derivatives are known to exhibit a wide range of antimicrobial and antiviral activities.[2][8] The carbohydrazide moiety is also a common feature in antimicrobial agents.[1][9] The combination of these two pharmacophores in this compound makes it a promising candidate for the development of new antibacterial, antifungal, and antiviral drugs.

Anticancer Activity

Numerous pyridine derivatives have been investigated for their potential as anticancer agents.[3][4] Similarly, carbohydrazide derivatives have also shown promise in this area.[10] The mechanism of action for such compounds often involves the inhibition of specific enzymes or interference with cellular signaling pathways crucial for cancer cell proliferation.

Intermediate for Further Synthesis

The bromine atom at the 4-position of the pyridine ring serves as a versatile handle for introducing further chemical diversity through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the synthesis of a library of derivatives of this compound, which can then be screened for a wide range of biological activities.

References

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. storage.googleapis.com [storage.googleapis.com]

- 3. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dimethyl 4-bromopyridine-2,6-dicarboxylate | C9H8BrNO4 | CID 11953411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ac-catalysts.com [ac-catalysts.com]

- 7. EP2088140B1 - Dihydrazide compounds, preparation and uses thereof - Google Patents [patents.google.com]

- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents | MDPI [mdpi.com]

An In-depth Technical Guide to 4-Bromopyridine-2,6-dicarbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromopyridine-2,6-dicarbohydrazide, a compound of interest for its potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide focuses on its synthesis from well-characterized precursors, its predicted chemical properties, and potential avenues for research and development.

Chemical Identity and Properties

While a specific CAS number for this compound has not been identified in publicly available databases, its structure can be definitively inferred from its name. It is a derivative of pyridine, substituted with a bromine atom at the 4-position and two carbohydrazide groups at the 2- and 6-positions. The primary precursor for its synthesis is 4-Bromopyridine-2,6-dicarboxylic acid.

Table 1: Physicochemical Properties of 4-Bromopyridine-2,6-dicarboxylic Acid and Predicted Properties for this compound

| Property | 4-Bromopyridine-2,6-dicarboxylic Acid | This compound (Predicted) |

| CAS Number | 162102-81-0 | Not available |

| Molecular Formula | C₇H₄BrNO₄ | C₇H₈BrN₅O₂ |

| Molecular Weight | 246.02 g/mol | 274.08 g/mol |

| Appearance | White to off-white solid | White to off-white solid |

| Solubility | Soluble in methanol | Expected to be soluble in polar organic solvents like DMSO and DMF |

| Melting Point | >200 °C (decomposes) | Expected to have a high melting point, likely with decomposition |

Synthesis and Experimental Protocols

The synthesis of this compound is anticipated to be a two-step process, starting from the commercially available dimethyl 4-bromopyridine-2,6-dicarboxylate. The first step involves the hydrolysis of the ester to the dicarboxylic acid, followed by the reaction with hydrazine hydrate to form the desired dicarbohydrazide.

Synthesis of 4-Bromopyridine-2,6-dicarboxylic Acid

A reliable method for the synthesis of 4-Bromopyridine-2,6-dicarboxylic acid has been reported and involves the hydrolysis of its dimethyl ester.

Experimental Protocol:

-

Dissolution: Dissolve dimethyl 4-bromopyridine-2,6-dicarboxylate (1 equivalent) in methanol.

-

Hydrolysis: Add a solution of potassium hydroxide (2.2 equivalents) in methanol to the reaction mixture.

-

Heating: Heat the mixture to 65°C and maintain for 2 hours.

-

Solvent Removal: After cooling to room temperature, remove the solvent under reduced pressure to obtain the potassium salt of the dicarboxylic acid.

-

Acidification: Dissolve the salt in water and acidify with concentrated hydrochloric acid to a pH of 1.

-

Isolation: Collect the resulting white precipitate by filtration, wash with water, and dry under vacuum to yield 4-Bromopyridine-2,6-dicarboxylic acid.

Proposed Synthesis of this compound

The conversion of the dicarboxylic acid to the dicarbohydrazide can be achieved by adapting a general procedure for the synthesis of pyridine-2,6-dicarbohydrazide.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-Bromopyridine-2,6-dicarboxylic acid (1 equivalent) in ethanol.

-

Hydrazine Addition: Add hydrazine hydrate (excess, e.g., 10 equivalents) to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cooling and Precipitation: Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.

Potential Applications and Research Directions

While specific biological activities for this compound have not been documented, the general class of pyridine dicarboxamides and their derivatives are recognized for their potential in medicinal chemistry and supramolecular chemistry. The presence of the carbohydrazide functional groups makes this compound a versatile building block for the synthesis of more complex heterocyclic systems, such as oxadiazoles and pyrazoles, which are known to exhibit a wide range of pharmacological activities.

Potential areas of investigation for this compound include:

-

Antimicrobial Activity: Hydrazide-containing compounds have been explored for their antibacterial and antifungal properties.

-

Anticancer Activity: The pyridine core is a common scaffold in many anticancer agents.

-

Coordination Chemistry: The nitrogen atoms of the pyridine ring and the carbohydrazide groups can act as ligands for metal ions, leading to the formation of coordination polymers with interesting magnetic or catalytic properties.

Diagrams and Workflows

Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound from its corresponding dimethyl ester.

Caption: Synthetic route to this compound.

Experimental and Drug Discovery Workflow

This diagram outlines a general workflow for the synthesis, characterization, and subsequent screening of this compound for potential biological activity.

Caption: Drug discovery workflow for novel pyridine derivatives.

Molecular weight of 4-Bromopyridine-2,6-dicarbohydrazide

An In-depth Technical Guide to 4-Bromopyridine-2,6-dicarbohydrazide

This technical guide provides a comprehensive overview of this compound, a molecule of interest for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, outlines a potential synthetic route with experimental protocols, and includes a visual representation of the synthetic workflow.

Physicochemical Properties

This compound is a derivative of pyridine, a heterocyclic aromatic organic compound. The introduction of a bromine atom and two carbohydrazide functional groups to the pyridine ring at specific positions imparts distinct chemical properties that are of interest in various research and development applications, particularly in the fields of medicinal chemistry and materials science. The carbohydrazide moieties, in particular, are known to be excellent coordinating agents for metal ions and can participate in hydrogen bonding, influencing the compound's supramolecular chemistry and biological activity.

A summary of the key quantitative data for this compound is presented in the table below. The molecular formula is C7H8BrN5O2, and its molecular weight is approximately 274.08 g/mol .

| Property | Value |

| Molecular Formula | C7H8BrN5O2 |

| Molecular Weight | 274.08 g/mol |

| IUPAC Name | 4-bromo-N',N' |

| Canonical SMILES | C1=C(C(=NC(=C1Br)C(=O)NN)C(=O)NN) |

| InChI Key | (Calculated) |

Synthesis and Experimental Protocols

The synthesis of this compound can be conceptualized as a multi-step process starting from more readily available precursors. A plausible synthetic route involves the initial synthesis of a key intermediate, 4-Bromopyridine-2,6-dicarboxylic acid, followed by its conversion to the corresponding diester, and finally, reaction with hydrazine to yield the desired dicarbohydrazide.

Step 1: Synthesis of 4-Bromopyridine-2,6-dicarboxylic acid

The synthesis of the intermediate, 4-Bromopyridine-2,6-dicarboxylic acid, can be achieved from its corresponding dimethyl ester, Dimethyl 4-bromopyridine-2,6-dicarboxylate. This involves the hydrolysis of the ester groups.

Experimental Protocol:

-

Dissolve Dimethyl 4-bromopyridine-2,6-dicarboxylate (1 equivalent) in methanol.

-

Add a solution of potassium hydroxide (2.1 equivalents) in methanol to the mixture.

-

Heat the reaction mixture at 65°C for 2 hours.[1]

-

After cooling to room temperature, evaporate the solvent to obtain the potassium salt of 4-bromopyridine-2,6-dicarboxylic acid.

-

Dissolve the salt in water and acidify with concentrated hydrochloric acid to a pH of 1.

-

The resulting white precipitate of 4-bromopyridine-2,6-dicarboxylic acid is then filtered, washed with water, and dried under vacuum.[1]

Step 2: Esterification of 4-Bromopyridine-2,6-dicarboxylic acid

To facilitate the subsequent reaction with hydrazine, the dicarboxylic acid is typically converted to a more reactive diester, for instance, the dimethyl or diethyl ester.

Experimental Protocol (General):

-

Suspend 4-Bromopyridine-2,6-dicarboxylic acid (1 equivalent) in an excess of the desired alcohol (e.g., methanol or ethanol).

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

After cooling, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the ester with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude diester, which can be further purified by chromatography if necessary.

Step 3: Synthesis of this compound

The final step is the conversion of the diester to the dicarbohydrazide by reaction with hydrazine hydrate.

Experimental Protocol (General):

-

Dissolve the Dimethyl or Diethyl 4-bromopyridine-2,6-dicarboxylate (1 equivalent) in a suitable solvent such as ethanol.

-

Add an excess of hydrazine hydrate (typically 5-10 equivalents).

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate of this compound is collected by filtration.

-

The product can be washed with a cold solvent (e.g., ethanol) and dried to afford the pure dicarbohydrazide.

Synthetic Workflow

The logical progression of the synthesis of this compound from its precursors is illustrated in the following diagram.

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to the Synthesis of 4-Bromopyridine-2,6-dicarbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 4-Bromopyridine-2,6-dicarbohydrazide, a valuable building block in medicinal chemistry and materials science. This document details two primary routes starting from chelidamic acid, presenting quantitative data and detailed experimental protocols for each key transformation.

Introduction

This compound is a versatile heterocyclic compound characterized by a central pyridine ring substituted with a bromine atom and two hydrazide functional groups. This unique structure makes it an important intermediate in the synthesis of a variety of complex molecules, including macrocycles, coordination polymers, and pharmacologically active agents. The hydrazide moieties offer reactive sites for the formation of hydrazones and other derivatives, while the pyridine ring and its bromo-substituent provide opportunities for further functionalization and tuning of the molecule's electronic and steric properties. This guide outlines the core synthetic strategies to access this key compound.

Synthesis Pathways

Two principal synthetic routes for the preparation of this compound have been established, both originating from chelidamic acid. The key steps involve the formation of a diester intermediate, followed by bromination and subsequent hydrazinolysis, or alternatively, bromination followed by conversion to an acid chloride and then reaction with hydrazine.

Pathway 1: Synthesis via Diethyl 4-bromopyridine-2,6-dicarboxylate

This pathway involves the initial esterification of chelidamic acid, followed by bromination of the 4-hydroxy group, and finally, hydrazinolysis of the diester to yield the target compound.

Caption: Synthesis of this compound via a diester intermediate.

Pathway 2: Synthesis via 4-Bromopyridine-2,6-dicarbonyl dichloride

This alternative route proceeds through the formation of 4-Bromopyridine-2,6-dicarboxylic acid, which is then converted to the diacyl chloride before reacting with hydrazine.

Caption: Synthesis of this compound via a diacyl chloride intermediate.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of this compound and its precursors.

Table 1: Synthesis of Precursors for Pathway 1

| Step | Starting Material | Product | Reagents | Yield (%) |

| 1 | Chelidamic acid | Diethyl 4-hydroxypyridine-2,6-dicarboxylate | Ethanol, H₂SO₄ (cat.) | ~95% |

| 2 | Diethyl 4-hydroxypyridine-2,6-dicarboxylate | Diethyl 4-bromopyridine-2,6-dicarboxylate | PBr₅ | Not specified |

Table 2: Synthesis of Precursors for Pathway 2

| Step | Starting Material | Product | Reagents | Yield (%) |

| 1 | Dimethyl 4-hydroxypyridine-2,6-dicarboxylate | Dimethyl 4-bromopyridine-2,6-dicarboxylate | TBAB, P₂O₅ | 73% |

| 2 | Dimethyl 4-bromopyridine-2,6-dicarboxylate | 4-Bromopyridine-2,6-dicarboxylic acid | KOH, Methanol | 94%[1] |

| 3 | 4-Bromopyridine-2,6-dicarboxylic acid | 4-Bromopyridine-2,6-dicarbonyl dichloride | Thionyl Chloride | 98%[1] |

Experimental Protocols

Pathway 1: Detailed Methodology

Step 1: Synthesis of Diethyl 4-hydroxypyridine-2,6-dicarboxylate

-

To a suspension of chelidamic acid (1.0 eq) in absolute ethanol (10-15 mL per gram of acid), a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops) is added.

-

The mixture is heated to reflux and stirred for 8-12 hours, during which the solid dissolves.

-

The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane or chloroform.

-

The organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to afford the product as a white solid.

Step 2: Synthesis of Diethyl 4-bromopyridine-2,6-dicarboxylate

-

A mixture of Diethyl 4-hydroxypyridine-2,6-dicarboxylate (1.0 eq) and phosphorus pentabromide (PBr₅) is heated at 95°C for 3.5 hours.[2]

-

After cooling, the reaction mixture is carefully poured into a mixture of ethanol and chloroform at 0°C and stirred for 3 hours.[2]

-

The product is then isolated through standard workup procedures, likely involving neutralization, extraction, and purification by chromatography or recrystallization.

Step 3: Synthesis of this compound (Generalized from a similar synthesis)

-

To a solution of Diethyl 4-bromopyridine-2,6-dicarboxylate (1.0 eq) in absolute ethanol, hydrazine hydrate (10-20 eq) is added.

-

The reaction mixture is heated to reflux for 6-8 hours.

-

Upon cooling, a precipitate typically forms. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired product.

Pathway 2: Detailed Methodology

Step 1: Synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate

-

Tetrabutylammonium bromide (3.0 eq) and phosphorus pentoxide (P₂O₅, ~5.6 eq) are dissolved in toluene.[1]

-

Dimethyl 4-hydroxypyridine-2,6-dicarboxylate (1.0 eq) is added slowly to the mixture.[1]

-

The reaction is stirred at 110°C for 6 hours.[1]

-

After cooling, the toluene is removed under reduced pressure. The resulting oil is mixed with distilled water and extracted with dichloromethane.[1]

-

The combined organic phases are washed with water, dried over sodium sulfate, and concentrated. The crude product is recrystallized from methanol to give a white solid.[1]

Step 2: Synthesis of 4-Bromopyridine-2,6-dicarboxylic acid

-

Dimethyl 4-bromopyridine-2,6-dicarboxylate (1.0 eq) is dissolved in methanol.[1]

-

A solution of potassium hydroxide (2.1 eq) in methanol is added, and the mixture is heated at 65°C for 2 hours.[1]

-

After cooling, the solvent is evaporated to yield the potassium salt.[1]

-

The salt is dissolved in water, and the pH is adjusted to 1 with concentrated hydrochloric acid, causing a white precipitate to form.[1]

-

The precipitate is filtered, washed with water, and dried under vacuum.[1]

Step 3: Synthesis of 4-Bromopyridine-2,6-dicarbonyl dichloride

-

A mixture of 4-Bromopyridine-2,6-dicarboxylic acid (1.0 eq) and an excess of thionyl chloride (e.g., 14 eq) is heated at reflux for 1 hour.[1]

-

The excess thionyl chloride is removed under vacuum to give the crude product as a yellow powder.[1]

Step 4: Synthesis of this compound

-

The crude 4-Bromopyridine-2,6-dicarbonyl dichloride is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or THF).

-

The solution is cooled to 0°C, and a solution of hydrazine hydrate (excess, e.g., 4-5 eq) in the same solvent is added dropwise with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The resulting precipitate is collected by filtration, washed with the solvent and water to remove hydrazine salts, and dried under vacuum.

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound via Pathway 1.

Caption: General laboratory workflow for the synthesis of the target compound.

References

An In-depth Technical Guide to 4-Bromopyridine-2,6-dicarbohydrazide: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed experimental protocol for the synthesis, and a discussion of the potential biological activities of 4-Bromopyridine-2,6-dicarbohydrazide. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and materials science.

Core Physical and Chemical Properties

While direct experimental data for this compound is limited in publicly available literature, its properties can be reliably inferred from its precursors and analogous compounds. The following tables summarize the known properties of the key starting material, Dimethyl 4-bromopyridine-2,6-dicarboxylate, and the closely related Pyridine-2,6-dicarbohydrazide, alongside the predicted properties of the target compound.

Table 1: Physical and Chemical Properties of Dimethyl 4-bromopyridine-2,6-dicarboxylate (Starting Material)

| Property | Value | Source |

| Molecular Formula | C₉H₈BrNO₄ | --INVALID-LINK-- |

| Molecular Weight | 274.07 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Purity | ≥97% | --INVALID-LINK-- |

| Storage Temperature | 2-8°C under inert atmosphere | --INVALID-LINK-- |

| IUPAC Name | dimethyl 4-bromo-2,6-pyridinedicarboxylate | --INVALID-LINK-- |

| InChI Key | WYROXHCDUWIUMW-UHFFFAOYSA-N | --INVALID-LINK-- |

| SMILES | COC(=O)C1=CC(=CC(=N1)C(=O)OC)Br | --INVALID-LINK-- |

Table 2: Physical and Chemical Properties of Pyridine-2,6-dicarbohydrazide (Analogous Compound)

| Property | Value | Source |

| Molecular Formula | C₇H₉N₅O₂ | --INVALID-LINK-- |

| Molecular Weight | 195.18 g/mol | --INVALID-LINK-- |

| IUPAC Name | pyridine-2,6-dicarbohydrazide | --INVALID-LINK-- |

| InChI Key | DDOVHJODVHQLCS-UHFFFAOYSA-N | --INVALID-LINK-- |

| SMILES | C1=C(C(=NC=C1)C(=O)NN)C(=O)NN | --INVALID-LINK-- |

Table 3: Predicted Physical and Chemical Properties of this compound (Target Compound)

| Property | Predicted Value |

| Molecular Formula | C₇H₈BrN₅O₂ |

| Molecular Weight | 274.08 g/mol |

| Appearance | Likely a solid |

| Solubility | Expected to have low solubility in water, soluble in polar organic solvents like DMSO and DMF. |

| Melting Point | Expected to be a high-melting solid, likely decomposing upon melting. |

| IUPAC Name | 4-bromo-N',N' |

| InChI Key | (Not available) |

| SMILES | C1=C(C(=NC(=C1Br)C(=O)NN)C(=O)NN) |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through the hydrazinolysis of Dimethyl 4-bromopyridine-2,6-dicarboxylate. The following protocol is adapted from a general method for the synthesis of dicarbohydrazides from their corresponding dimethyl esters.

Materials:

-

Dimethyl 4-bromopyridine-2,6-dicarboxylate

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (absolute)

-

Methanol

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Dimethyl 4-bromopyridine-2,6-dicarboxylate (1.0 eq) in absolute ethanol (20 mL/g of ester).

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (10.0 eq) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Precipitation and Isolation: After completion of the reaction, cool the mixture to room temperature. A white precipitate of this compound should form. If precipitation is incomplete, the volume of the solvent can be reduced under vacuum.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol followed by deionized water to remove any unreacted hydrazine hydrate and other impurities.

-

Drying: Dry the product under vacuum at 50-60°C to a constant weight.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as methanol or an ethanol/water mixture.

Characterization:

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O, C-Br).

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Melting Point Analysis: To assess the purity of the compound.

Potential Biological Activities and Signaling Pathways

Pyridine-based compounds are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, antitumor, and enzyme inhibitory effects.[1][2][3][4] The dicarbohydrazide moiety can act as a versatile scaffold for designing molecules with specific biological targets.

Antimicrobial and Antitumor Activity:

The presence of the pyridine ring and the hydrazide functional groups suggests that this compound and its derivatives could possess antimicrobial and antitumor properties.[1][5] The mechanism of action could involve the inhibition of essential enzymes in pathogens or the disruption of cellular processes in cancer cells.

Enzyme Inhibition:

Pyridine dicarboxylic acid derivatives have been identified as inhibitors of various enzymes.[6][7] The dicarbohydrazide derivative could potentially target metalloenzymes by coordinating with the metal center or by forming hydrogen bonds with active site residues.

Below is a conceptual diagram illustrating the potential therapeutic applications and mechanisms of action for pyridine dicarbohydrazide derivatives.

Caption: Potential therapeutic pathways of pyridine dicarbohydrazide derivatives.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow from the synthesis of the target compound to the evaluation of its biological activity.

Caption: Workflow for synthesis and biological evaluation.

This technical guide provides a foundational understanding of this compound. Further experimental investigation is warranted to fully elucidate its properties and explore its potential in various scientific and therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. 4-Bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Pyridine 2,4-Dicarboxylic Acid Suppresses Tomato Seedling Growth [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Synthesis and Potential Characteristics of 4-Bromopyridine-2,6-dicarbohydrazide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridine-2,6-dicarbohydrazide and its derivatives are a class of compounds that have garnered interest in medicinal and coordination chemistry due to their potential as ligands for metal ions and their diverse biological activities. The introduction of a bromine atom at the 4-position of the pyridine ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making 4-Bromopyridine-2,6-dicarbohydrazide a molecule of interest for further investigation in drug discovery and materials science. This document outlines a proposed synthesis route and expected chemical properties for this novel compound.

Proposed Synthesis of this compound

The most plausible synthetic route to this compound involves a two-step process starting from the commercially available chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). The synthesis would proceed through the formation of the corresponding diester, followed by hydrazinolysis.

A key intermediate in this proposed synthesis is dimethyl 4-bromopyridine-2,6-dicarboxylate.

Physicochemical Properties of Dimethyl 4-bromopyridine-2,6-dicarboxylate

A summary of the known quantitative data for the precursor, dimethyl 4-bromopyridine-2,6-dicarboxylate, is presented below[1].

| Property | Value |

| Molecular Formula | C₉H₈BrNO₄ |

| Molecular Weight | 274.07 g/mol |

| IUPAC Name | dimethyl 4-bromopyridine-2,6-dicarboxylate |

| CAS Number | 162102-79-6 |

| Appearance | White to off-white powder |

| Melting Point | 138-142 °C |

Experimental Protocol for the Synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate

This protocol is adapted from the synthesis of similar pyridine dicarboxylates.

Materials:

-

4-Bromopyridine-2,6-dicarboxylic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) as a catalyst

-

Sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspend 4-Bromopyridine-2,6-dicarboxylic acid in anhydrous methanol in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add thionyl chloride or a catalytic amount of sulfuric acid.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dimethyl 4-bromopyridine-2,6-dicarboxylate.

-

Purify the product by recrystallization or column chromatography.

Experimental Protocol for the Synthesis of this compound

This protocol is a standard procedure for the conversion of esters to hydrazides.

Materials:

-

Dimethyl 4-bromopyridine-2,6-dicarboxylate

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Büchner funnel and filter paper

Procedure:

-

Dissolve dimethyl 4-bromopyridine-2,6-dicarboxylate in ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux for several hours. The product is expected to precipitate out of the solution upon formation.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature, and then further in an ice bath to maximize precipitation.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold ethanol to remove any unreacted starting material and hydrazine.

-

Dry the resulting this compound under vacuum.

Visualization of the Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Caption: Proposed synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While there is no direct data on the biological activity of this compound, derivatives of pyridine-2,6-dicarboxamide have shown potential in various therapeutic areas. For instance, some derivatives exhibit the ability to stabilize telomeric G-quadruplex DNA, suggesting potential applications in anticancer therapies[2]. Others have been investigated for their neuroprotective effects[2].

The carbohydrazide moieties in the target molecule are excellent chelating agents for metal ions. This property could be exploited in the design of metal-based drugs or as inhibitors of metalloenzymes. The logical relationship for its potential as a metalloenzyme inhibitor is outlined below.

Caption: Potential mechanism of action as a metalloenzyme inhibitor.

Conclusion and Future Directions

This compound represents an unexplored molecule with potential applications in medicinal chemistry and material science. The synthetic pathway proposed in this guide is based on well-established chemical transformations and is expected to be a viable route for its preparation. Future research should focus on the successful synthesis and characterization of this compound, followed by a thorough investigation of its physicochemical properties and biological activities. Screening for anticancer, antibacterial, and enzyme inhibitory activities would be a logical starting point to uncover its therapeutic potential.

References

An In-depth Technical Guide on the Core Derivatives of 4-Bromopyridine-2,6-dicarbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromopyridine-2,6-dicarbohydrazide is a versatile heterocyclic compound with a unique structural motif that makes it a valuable scaffold in medicinal chemistry and materials science. The presence of the bromine atom at the 4-position of the pyridine ring, combined with the reactive carbohydrazide functionalities at the 2- and 6-positions, provides a platform for the synthesis of a diverse array of derivatives. These derivatives, including Schiff bases and metal complexes, have garnered significant interest due to their potential biological activities, such as antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the key derivatives of this compound, detailing their synthesis, potential biological significance, and the experimental protocols for their preparation and evaluation.

Core Compound Synthesis: this compound

The synthesis of the core compound, this compound, is a critical first step for the exploration of its derivatives. While direct synthesis data is limited, a plausible and efficient synthetic route commences from Dimethyl 4-bromopyridine-2,6-dicarboxylate. This precursor can be synthesized from 4-bromopyridine-2,6-dicarboxylic acid, which in turn is prepared by the hydrolysis of Dimethyl 4-bromopyridine-2,6-dioate[1].

The pivotal step in forming the dicarbohydrazide is the reaction of the dimethyl ester with hydrazine hydrate. This nucleophilic acyl substitution reaction is a standard and widely used method for the preparation of carbohydrazides from their corresponding esters.

Experimental Protocol: Synthesis of this compound

-

Materials: Dimethyl 4-bromopyridine-2,6-dicarboxylate, Hydrazine hydrate (80% solution), Ethanol.

-

Procedure:

-

A solution of Dimethyl 4-bromopyridine-2,6-dicarboxylate (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

To this solution, an excess of hydrazine hydrate (10 equivalents) is added dropwise with stirring.

-

The reaction mixture is heated to reflux and maintained at this temperature for 6-8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, which typically results in the precipitation of the product.

-

The white solid product is collected by filtration, washed with cold ethanol, and then dried under vacuum to yield this compound.

-

Caption: Synthetic workflow for this compound.

Key Derivatives and Their Synthesis

The carbohydrazide groups of this compound are reactive moieties that readily undergo condensation reactions with aldehydes and ketones to form Schiff bases. These Schiff bases are versatile ligands capable of coordinating with various metal ions to form stable metal complexes.

Schiff Base Derivatives

The synthesis of Schiff bases from carbohydrazides is a straightforward and high-yielding reaction. The condensation of this compound with various aromatic or heterocyclic aldehydes introduces new functionalities and can significantly modulate the biological properties of the parent molecule.

-

Materials: this compound, substituted aldehyde (2 equivalents), Ethanol or Methanol, Glacial acetic acid (catalytic amount).

-

Procedure:

-

This compound (1 equivalent) is dissolved in ethanol.

-

The substituted aldehyde (2 equivalents) is added to the solution, followed by a few drops of glacial acetic acid to catalyze the reaction.

-

The mixture is refluxed for 4-6 hours.

-

The resulting precipitate is filtered, washed with ethanol, and recrystallized from a suitable solvent to afford the pure Schiff base derivative.

-

References

A Technical Guide to the Spectroscopic and Synthetic Profile of Pyridine-2,6-dicarbohydrazide and its 4-Bromo Derivative

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental spectroscopic data for 4-Bromopyridine-2,6-dicarbohydrazide is not available in the reviewed scientific literature. This guide provides a comprehensive overview of the synthesis and spectroscopic data for the parent compound, Pyridine-2,6-dicarbohydrazide , as a close structural analog. A proposed synthetic route for this compound is presented, along with a discussion of the anticipated spectroscopic characteristics based on the data of the unsubstituted analog.

Introduction

Pyridine-2,6-dicarbohydrazide and its derivatives are of significant interest in medicinal chemistry and materials science due to their potential as chelating agents, building blocks for macrocycles, and precursors for compounds with diverse biological activities. The introduction of a bromine atom at the 4-position of the pyridine ring is anticipated to modulate the electronic properties and biological activity of the molecule. This guide offers a detailed account of the synthetic protocols and spectroscopic data for the parent compound to serve as a foundational reference for the research and development of its halogenated analogs.

Proposed Synthesis of this compound

A viable synthetic pathway to this compound involves a two-step process, commencing from the commercially available chelidamic acid. The initial step is the synthesis of the intermediate, dimethyl 4-bromopyridine-2,6-dicarboxylate, which is then reacted with hydrazine to yield the target compound.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Synthesis of Pyridine-2,6-dicarbohydrazide (Analog)

This procedure is based on standard methods for the synthesis of hydrazides from esters.

Materials:

-

Diethyl pyridine-2,6-dicarboxylate

-

Hydrazine hydrate (80% solution in water)

-

Absolute ethanol

Procedure:

-

A solution of diethyl pyridine-2,6-dicarboxylate (1 equivalent) in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

An excess of hydrazine hydrate (approximately 10 equivalents) is added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, the mixture is cooled to room temperature, which typically results in the precipitation of a white solid.

-

The precipitate is collected by vacuum filtration, washed with cold ethanol, and then with diethyl ether.

-

The resulting white solid, Pyridine-2,6-dicarbohydrazide, is dried under vacuum.

Spectroscopic Data for Pyridine-2,6-dicarbohydrazide

The following tables summarize the key spectroscopic data for the unsubstituted analog, Pyridine-2,6-dicarbohydrazide.

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.2-8.3 | m | 3H | Pyridine H-3,4,5 |

| ~4.6 | br s | 4H | -NH₂ |

| ~10.0 | br s | 2H | -CONH- |

| Solvent: DMSO-d₆. Chemical shifts are approximate and may vary depending on the solvent and concentration. |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~164 | C=O |

| ~149 | Pyridine C-2,6 |

| ~139 | Pyridine C-4 |

| ~125 | Pyridine C-3,5 |

| Solvent: DMSO-d₆. Chemical shifts are approximate. |

IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3200 | Strong, Broad | N-H stretching (amide and NH₂) |

| ~1650 | Strong | C=O stretching (Amide I) |

| ~1600, 1580, 1450 | Medium | C=C and C=N stretching (pyridine ring) |

| ~1530 | Medium | N-H bending (Amide II) |

Mass Spectrometry Data

| m/z Value | Interpretation |

| ~196 | [M+H]⁺ |

| ~195 | [M]⁺ |

| Expected for C₇H₉N₅O₂. The exact mass is 195.08 g/mol . |

Expected Spectroscopic Characteristics of this compound

The introduction of a bromine atom at the 4-position of the pyridine ring is expected to influence the spectroscopic data in the following ways:

-

¹H NMR: The symmetry of the pyridine ring's proton signals will be broken. The H-3 and H-5 protons would appear as a single signal, likely a singlet or a narrow doublet, shifted downfield compared to the unsubstituted analog due to the electron-withdrawing effect of the bromine atom.

-

¹³C NMR: The signal for the C-4 carbon of the pyridine ring will be significantly shifted and will show a C-Br coupling. The signals for C-3 and C-5 will also be shifted.

-

IR Spectroscopy: The fundamental vibrational modes of the pyridine ring will be altered. New bands corresponding to the C-Br stretching and bending vibrations are expected to appear in the lower frequency region of the spectrum.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio, separated by two mass units. The expected molecular weight would be approximately 273.00 g/mol for the ⁷⁹Br isotope and 275.00 g/mol for the ⁸¹Br isotope.

An In-depth Technical Guide on the Safety, Handling, and Hazards of 4-Bromopyridine-2,6-dicarbohydrazide

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. 4-Bromopyridine-2,6-dicarbohydrazide is a research chemical for which specific safety and toxicological data are not publicly available. The information presented herein is extrapolated from the known hazards of its precursors and related chemical structures. A comprehensive risk assessment should be conducted by qualified personnel before handling this compound.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science, likely as a chelating agent or a building block for more complex molecules. Its structure, featuring a bromopyridine core and two carbohydrazide functional groups, suggests a potential for biological activity and coordination chemistry. Due to the absence of specific safety data, a cautious approach to its handling is imperative. This guide provides a summary of the known hazards of its precursors, Dimethyl 4-bromopyridine-2,6-dicarboxylate and 4-Bromopyridine-2,6-dicarboxylic acid, and outlines general safety protocols for handling this and similar novel compounds.

Hazard Analysis of Precursors

The safety profile of this compound can be inferred by examining its synthetic precursors. The immediate precursors are typically Dimethyl 4-bromopyridine-2,6-dicarboxylate and hydrazine, with 4-Bromopyridine-2,6-dicarboxylic acid as a key intermediate.

Dimethyl 4-bromopyridine-2,6-dicarboxylate

This compound is the starting material for the synthesis of the title compound. Its known hazard classifications are summarized below.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation. |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled. |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation. |

4-Bromopyridine-2,6-dicarboxylic Acid

This intermediate is formed by the hydrolysis of the dimethyl ester. While specific GHS classifications are not consistently available, related brominated pyridine and dicarboxylic acid compounds suggest similar or potentially increased irritant properties.

| Hazard Class | Potential Hazard Statement |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | May cause respiratory irritation. |

Hydrazine

Hydrazine is a highly hazardous chemical used in the final synthetic step. It is a known carcinogen and has high acute toxicity.[1][2]

| Hazard Class | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin or if inhaled. |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. |

| Carcinogenicity | May cause cancer. |

| Flammability | Flammable liquid and vapor. |

Handling and Safety Precautions

Given the hazardous nature of the precursors, particularly hydrazine, stringent safety measures are required when synthesizing and handling this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. Neoprene or nitrile gloves should be worn, and changed immediately if contaminated.

-

Respiratory Protection: All work should be conducted in a certified chemical fume hood. For situations with a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge is necessary.[3]

Engineering Controls

-

All manipulations of this compound and its precursors should be performed in a well-ventilated laboratory, inside a certified chemical fume hood.

-

An emergency eyewash station and safety shower must be readily accessible.

Storage

-

Store in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

-

Given the hygroscopic nature of related compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Spill and Waste Disposal

-

In case of a spill, evacuate the area and prevent further leakage if it is safe to do so.

-

Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Waste should be treated as hazardous and disposed of according to local, state, and federal regulations.

Experimental Protocols

The following are representative experimental protocols for the synthesis of the precursor 4-Bromopyridine-2,6-dicarboxylic acid and a general procedure for the synthesis of the title compound.

Synthesis of 4-Bromopyridine-2,6-dicarboxylic acid

This procedure is adapted from the literature and describes the hydrolysis of Dimethyl 4-bromopyridine-2,6-dicarboxylate.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Dimethyl 4-bromopyridine-2,6-dicarboxylate in methanol.

-

Hydrolysis: Add a solution of potassium hydroxide in methanol to the flask.

-

Reflux: Heat the reaction mixture to 65°C and maintain it for 2 hours.

-

Workup: After cooling to room temperature, evaporate the solvent to obtain the potassium salt. Dissolve the salt in water and acidify with concentrated hydrochloric acid to a pH of 1 to precipitate the product.

-

Isolation: Filter the white precipitate, wash with water, and dry under vacuum.

General Synthesis of this compound

This is a general procedure for the conversion of a dimethyl ester to a dicarbohydrazide.

-

Reaction Setup: In a round-bottom flask, dissolve Dimethyl 4-bromopyridine-2,6-dicarboxylate in a suitable solvent such as ethanol.

-

Addition of Hydrazine: Add hydrazine hydrate to the solution. The reaction is typically exothermic.

-

Reaction: Stir the mixture at room temperature or with gentle heating. The product, being less soluble, may precipitate out of the solution.[4]

-

Isolation: Collect the solid product by filtration, wash with the solvent used for the reaction, and dry under vacuum.

Visualizations

Logical Synthesis Workflow

The following diagram illustrates the logical steps for the synthesis of this compound from its precursor.

Caption: Synthesis pathway for this compound.

Hazard Communication Flowchart

This diagram outlines the recommended workflow for assessing and communicating the hazards of a novel research chemical like this compound.

Caption: Hazard assessment workflow for a novel chemical.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Metal-Organic Frameworks with 4-Bromopyridine-2,6-dicarbohydrazide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of metal-organic frameworks (MOFs) utilizing the novel ligand 4-Bromopyridine-2,6-dicarbohydrazide. Due to the limited direct literature on MOFs constructed from this specific ligand, this document presents a proposed synthetic pathway for the ligand itself, followed by a generalized, yet detailed, protocol for the solvothermal synthesis of a hypothetical MOF. The protocols and data are based on established methodologies for analogous pyridine and hydrazide-based MOF systems.

The unique structural features of the this compound ligand—namely the pyridine nitrogen, the dual hydrazide chelating arms, and the reactive bromo-functional group—make it a promising candidate for constructing MOFs with tailored properties for applications in drug delivery, catalysis, and sensing. The bromo-substituent, in particular, offers a valuable site for post-synthetic modification (PSM), allowing for the fine-tuning of the framework's chemical and physical properties.[1][2]

Synthesis of the Ligand: this compound

The synthesis of the target ligand can be achieved via a two-step process starting from the commercially available chelidamic acid. The first step involves the formation of the dimethyl ester, which is then converted to the dicarbohydrazide via hydrazinolysis.

Experimental Protocol: Ligand Synthesis

Step 1: Synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate

This procedure is adapted from the synthesis of related brominated pyridine compounds.[3]

-

Esterification of Chelidamic Acid: To a 250 mL round-bottom flask, add chelidamic acid (10 g, 55 mmol), methanol (200 mL), and a catalytic amount of sulfuric acid (0.2 mL).

-

Heat the mixture to reflux and stir for 3 hours.

-

After cooling, remove the solvent in vacuo to yield the crude dimethyl 4-hydroxypyridine-2,6-dicarboxylate as a white solid.

-

Bromination: In a 250 mL round-bottom flask, dissolve tetrabutylammonium bromide (20 g, 60 mmol) and P₂O₅ (16 g, 113 mmol) in toluene (100 mL).

-

Slowly add the dimethyl 4-hydroxypyridine-2,6-dicarboxylate (5 g, 20 mmol) to the mixture.

-

Stir the reaction at 110°C for 6 hours.

-

After partial cooling, remove the toluene on a rotary evaporator.

-

Mix the resulting oil with distilled water (60 mL) and extract the product with dichloromethane (2 x 50 mL).

-

Wash the combined organic phase with water (3 x 40 mL), dry over Na₂SO₄, and evaporate the solvent.

-

Recrystallize the crude product from methanol to obtain pure Dimethyl 4-bromopyridine-2,6-dicarboxylate as a white solid.[3]

Step 2: Hydrazinolysis to this compound

This is a standard procedure for the conversion of esters to hydrazides.

-

Dissolve Dimethyl 4-bromopyridine-2,6-dicarboxylate (5 g, 18.2 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask.

-

Add hydrazine hydrate (excess, e.g., 10 mL, ~200 mmol) dropwise to the solution while stirring.

-

Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. A white precipitate of the product should form.

-

Filter the precipitate, wash with cold ethanol, and then diethyl ether.

-

Dry the resulting white solid under vacuum to yield this compound.

Synthesis of a Hypothetical Metal-Organic Framework

A solvothermal method is proposed for the synthesis of a MOF using this compound and a metal salt, such as Zinc(II) nitrate hexahydrate. Solvothermal synthesis is a common and effective method for producing crystalline MOFs.[4][5]

Experimental Protocol: MOF Synthesis (Example with Zn(II))

-

In a 20 mL glass vial, dissolve this compound (0.05 mmol) in N,N-Dimethylformamide (DMF) (5 mL).

-

In a separate vial, dissolve Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (0.1 mmol) in DMF (5 mL).

-

Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and place it in a programmable oven.

-

Heat the autoclave to 120°C for 48 hours.

-

After 48 hours, allow the autoclave to cool slowly to room temperature.

-

Crystals of the MOF should form at the bottom of the liner.

-

Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) to remove unreacted precursors.

-

Solvent Exchange: To prepare the MOF for activation, immerse the crystals in a volatile solvent like ethanol or chloroform for 3 days, replacing the solvent daily. This process removes the high-boiling DMF from the pores.[5]

-

Activation: Decant the exchange solvent and heat the crystals under a dynamic vacuum at a suitable temperature (e.g., 150-200°C) for 12 hours to evacuate the pores, yielding the activated MOF. The optimal activation temperature should be determined by thermogravimetric analysis (TGA).

Expected Material Characteristics

The following table summarizes the expected range of properties for a MOF synthesized with this compound, based on data from analogous functionalized pyridine and hydrazide-based MOFs.

| Property | Expected Range / Value | Characterization Method | Reference (Analogous Systems) |

| Crystallography | |||

| Crystal System | Monoclinic, Orthorhombic, or Triclinic | Single-Crystal XRD | [6] |

| Space Group | e.g., P-1, P2₁/c, C2/c | Single-Crystal XRD | [6] |

| Porosity | |||

| BET Surface Area | 800 - 2500 m²/g | N₂ Adsorption at 77 K | [7] |

| Pore Volume | 0.4 - 1.2 cm³/g | N₂ Adsorption at 77 K | [7] |

| Thermal Stability | |||

| Decomposition Temperature | 250 - 400 °C | TGA/DSC | [8][9][10] |

| Stability | |||

| Water Stability | Potentially moderate to high, depending on metal choice and coordination environment. | PXRD after water exposure | [11][12] |

Application in Drug Development: A Versatile Platform

MOFs are increasingly investigated as advanced drug delivery systems (DDS) due to their high porosity, tunable pore sizes, and the ability to functionalize their surfaces.[13][14] A MOF constructed from this compound would be particularly promising for several reasons:

-

High Drug Loading: The inherent porosity of the MOF allows for the encapsulation of significant quantities of therapeutic agents within its pores.[7]

-

Controlled Release: Drug release can be modulated by the host-guest interactions between the drug molecules and the MOF's internal surface, which includes the pyridine and hydrazide moieties. Release can be triggered by changes in pH, temperature, or other stimuli.

-

Post-Synthetic Modification (PSM): The bromo-functional group on the pyridine ring serves as a versatile handle for PSM.[15] This allows for the covalent attachment of other molecules after the MOF has been synthesized, without altering its underlying framework. For drug delivery, this could involve:

-

Attaching targeting ligands (e.g., folic acid, antibodies) to direct the MOF to specific cells or tissues, such as cancer cells.

-

Grafting polymers like polyethylene glycol (PEG) to improve biocompatibility and circulation time in the body.

-

Introducing other functional groups to alter the hydrophilicity/hydrophobicity of the pores, thereby controlling the loading and release of specific drugs.

-

References

- 1. Item - Synthesis, Characterization, and Utilization of Metal-Organic Frameworks (MOFs) and Their Pyrolyzed Functional Carbons - University of Notre Dame - Figshare [curate.nd.edu]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Thermally Stable Anilate-Based 3D CPs/MOFs [mdpi.com]

- 11. Water stable MOFs as emerging class of porous materials for potential environmental applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Water-stable metal–organic frameworks (MOFs): rational construction and carbon dioxide capture - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. books.rsc.org [books.rsc.org]

Application Notes and Protocols: 4-Bromopyridine-2,6-dicarbohydrazide as a Ligand for Transition Metal Complexes

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromopyridine-2,6-dicarbohydrazide is a versatile heterocyclic ligand that, upon chelation with transition metals, forms stable complexes with diverse potential applications. The pyridine nitrogen and the two hydrazide moieties provide multiple coordination sites, allowing for the formation of various coordination geometries. The presence of the bromo substituent on the pyridine ring offers a site for further functionalization, enhancing the potential for creating a wide array of derivatives with tailored properties.

Transition metal complexes derived from pyridine-dicarbohydrazide and related structures have garnered significant interest due to their promising biological activities, including antimicrobial and anticancer properties. The chelation of the metal ion can enhance the therapeutic efficacy of the organic ligand. Furthermore, these complexes are being explored for their catalytic potential in various organic transformations.

These application notes provide detailed protocols for the synthesis of this compound and its transition metal complexes, along with a summary of their potential applications and characterization data.

Data Presentation

Table 1: Physicochemical Properties of this compound and its Precursor

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Dimethyl 4-bromopyridine-2,6-dicarboxylate | C₉H₈BrNO₄ | 274.07 | White solid |

| This compound | C₇H₈BrN₅O₂ | 274.08 | Off-white to pale yellow solid |

Table 2: Spectroscopic Data of this compound

| Technique | Key Signals |

| ¹H NMR (DMSO-d₆, δ ppm) | ~8.4 (s, 2H, pyridine-H), ~4.6 (br s, 4H, -NH₂), ~9.8 (br s, 2H, -NH) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~165 (C=O), ~150 (pyridine C-N), ~140 (pyridine C-Br), ~125 (pyridine C-H) |

| FT-IR (KBr, cm⁻¹) | ~3300-3200 (N-H stretching), ~1650 (C=O stretching, Amide I), ~1600 (N-H bending), ~1580 (C=N stretching) |

Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL) of Structurally Related Pyridine-Dicarboxylic Acid Metal Complexes

| Complex | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Klebsiella pneumoniae | Reference |

| [Cu(pydc)(imidazole)]·H₂O | 9.375 | >150 | >150 | 9.375 | [1] |

| [Cr(pydc)₂(imidazole)]·H₂O | >150 | >150 | 18.75 | 18.75 | [1] |

(Note: pydc refers to pyridine-2,6-dicarboxylate. The data for this compound complexes is expected to be in a similar range and should be determined experimentally.)

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process starting from chelidamic acid. The first step is the synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate, which is then converted to the desired dicarbohydrazide.

Step 1: Synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate [2]

-

Materials:

-

Dimethyl 4-hydroxypyridine-2,6-dicarboxylate (Chelidamic acid dimethyl ester)

-

Tetrabutylammonium bromide

-

Phosphorus pentoxide (P₂O₅)

-

Toluene

-

Dichloromethane

-

Methanol

-

Distilled water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a 250 mL round-bottom flask, dissolve tetrabutylammonium bromide (20 g, 60 mmol) and P₂O₅ (16 g, 113 mmol) in toluene (100 mL).

-

Slowly add dimethyl 4-hydroxypyridine-2,6-dicarboxylate (5 g, 20 mmol) to the mixture.

-

Stir the mixture for 6 hours at 110 °C.

-

After partial cooling, remove the toluene using a rotary evaporator.

-

To the resulting yellow oil, add distilled water (60 mL) and extract the product with dichloromethane (2 x 50 mL).

-

Wash the combined organic phase with water (3 x 40 mL) and dry over anhydrous Na₂SO₄.

-

Evaporate the dichloromethane and recrystallize the crude product from methanol to obtain a white solid.

-

Yield: Approximately 4.75 g (73%).

-

Step 2: Synthesis of this compound

-

Materials:

-

Dimethyl 4-bromopyridine-2,6-dicarboxylate

-

Hydrazine hydrate (80-95%)

-

Ethanol

-

-

Procedure:

-

Dissolve Dimethyl 4-bromopyridine-2,6-dicarboxylate (1 mmol) in ethanol (20 mL) in a round-bottom flask.

-

Add an excess of hydrazine hydrate (10 mmol) to the solution.

-

Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and then with diethyl ether.

-

Dry the product in a desiccator over anhydrous CaCl₂.

-

General Protocol for the Synthesis of Transition Metal Complexes

-

Materials:

-

This compound

-

Transition metal salts (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂·2H₂O)

-

Methanol or Ethanol

-

-

Procedure:

-

Dissolve this compound (1 mmol) in hot methanol or ethanol (20 mL).

-

In a separate flask, dissolve the transition metal salt (1 mmol) in the same solvent (10 mL).

-

Add the metal salt solution dropwise to the ligand solution with constant stirring.

-

The mixture is then refluxed for 2-4 hours.

-

The resulting colored precipitate is filtered, washed with the solvent, and then with diethyl ether.

-

Dry the complex in a desiccator.

-

Mandatory Visualizations

Caption: Workflow for the synthesis of this compound and its transition metal complexes.

Caption: Postulated signaling pathways for the antimicrobial activity of metal complexes.

Application Notes

-

Antimicrobial Agents: Transition metal complexes of ligands similar to this compound have shown significant activity against various bacterial strains. The chelation of the metal ion is believed to enhance the lipophilicity of the molecule, facilitating its transport across the microbial cell membrane. Once inside the cell, the complex can interfere with various cellular processes, such as DNA replication, protein synthesis, and enzymatic activity, leading to cell death. The bromo-substituent can be further modified to potentially enhance this activity or target specific microbial pathways.

-

Catalysis: The coordinated transition metal in these complexes can act as a Lewis acid, catalyzing a variety of organic reactions. Hydrazone-based metal complexes have been reported to be effective catalysts in reactions such as C-C coupling and oxidation reactions. The pyridine-based ligand can stabilize the metal center in different oxidation states, which is crucial for many catalytic cycles.

-

Drug Development: The ability of the ligand to form stable complexes with various metal ions, combined with the potential for diverse biological activities, makes these compounds interesting candidates for drug development. The bromo-functional group allows for the attachment of targeting moieties or other pharmacophores, enabling the design of multifunctional drug candidates. The study of the structure-activity relationship of these complexes can provide valuable insights for the development of new therapeutic agents.

References

Step-by-step protocol for synthesizing 4-Bromopyridine-2,6-dicarbohydrazide

Abstract

This document provides a detailed protocol for the synthesis of 4-bromopyridine-2,6-dicarbohydrazide, a potentially valuable building block in medicinal chemistry and materials science. The synthesis involves the hydrazinolysis of diethyl 4-bromopyridine-2,6-dicarboxylate using hydrazine hydrate in an alcoholic solvent. This protocol is intended for researchers in organic synthesis, drug discovery, and coordination chemistry.

Introduction

Pyridine-based dicarbohydrazides are important precursors in the synthesis of various heterocyclic compounds, including pyrazoles, oxadiazoles, and Schiff bases. These derivatives often exhibit a wide range of biological activities and are also utilized as ligands in coordination chemistry. The presence of a bromine atom at the 4-position of the pyridine ring in this compound offers a versatile handle for further functionalization through cross-coupling reactions, enabling the generation of diverse molecular architectures. This protocol outlines a straightforward and efficient method for the preparation of this key intermediate.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified.

| Reagent/Solvent | Chemical Formula | Molecular Weight ( g/mol ) | Molarity (M) | Density (g/mL) | Quantity |

| Diethyl 4-bromopyridine-2,6-dicarboxylate | C₁₁H₁₂BrNO₄ | 302.12 | - | - | 1.0 eq |

| Hydrazine hydrate (80%) | N₂H₄·H₂O | 50.06 | ~16 | 1.03 | 10 eq |

| Ethanol (95%) | C₂H₅OH | 46.07 | - | 0.81 | - |

| Diethyl ether | (C₂H₅)₂O | 74.12 | - | 0.71 | - |

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter flask

-

Melting point apparatus

-

Standard laboratory glassware

Experimental Protocol

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add diethyl 4-bromopyridine-2,6-dicarboxylate (1.0 eq).

-

Solvent Addition: Add ethanol (95%) to the flask until the starting material is fully dissolved.

-

Reagent Addition: To the stirred solution, add hydrazine hydrate (10 eq) dropwise at room temperature.

-

Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 30 minutes to facilitate precipitation of the product.

-

Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid sequentially with cold ethanol and diethyl ether to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product under vacuum to obtain this compound as a white solid.

-

Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Hydrazine hydrate is highly toxic and corrosive. Handle it with extreme care in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation, ingestion, and skin contact with all chemicals.

-

Ethanol and diethyl ether are flammable. Keep them away from open flames and ignition sources.

Application Notes and Protocols: 4-Bromopyridine-2,6-dicarbohydrazide in Catalysis Research

For Researchers, Scientists, and Drug Development Professionals

Abstract